Miliacin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Miliacin can be synthesized through the extraction of broomcorn millet seeds. The extraction process typically involves grinding the seeds into a fine powder, followed by solvent extraction using organic solvents such as ethanol or methanol. The extract is then subjected to saponification, which involves the hydrolysis of the ester bonds in the presence of a strong base like sodium hydroxide. The resulting mixture is then purified using techniques such as gas chromatography-mass spectrometry (GC-MS) to isolate this compound .

Industrial Production Methods: In industrial settings, this compound is often extracted from millet oil. The process involves the use of advanced analytical methods to ensure the purity and concentration of this compound in the final product. Techniques such as saponification followed by GC-MS are employed to accurately measure the this compound content in millet oil, ensuring that the product meets regulatory standards and consumer expectations .

Analyse Chemischer Reaktionen

Types of Reactions: Miliacin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound typically require nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds. These products are often analyzed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

Wissenschaftliche Forschungsanwendungen

Introduction to Miliacin

This compound is recognized for its biological properties, including anti-inflammatory and antioxidant effects. It is primarily studied for its role in promoting hair growth and enhancing skin health. Recent research has indicated that this compound can stimulate keratinocyte metabolism, which is vital for hair follicle health and regeneration.

Hair Growth Stimulation

This compound has been extensively studied for its potential to stimulate hair growth, particularly in conditions like telogen effluvium. A significant study conducted on nonmenopausal women demonstrated that a formulation of this compound encapsulated within polar lipids (MePL) resulted in:

- Increased Cell Proliferation : MePL enhanced keratinocyte proliferation more effectively than this compound alone.

- Improved Hair Density : After 12 weeks of treatment, MePL significantly reduced telogen density (the resting phase of hair follicles) and improved scalp dryness and hair brightness compared to a placebo .

Table 1: Effects of this compound on Hair Growth Parameters

| Parameter | MePL Group | Placebo Group | Significance |

|---|---|---|---|

| Telogen Density | Reduced | No Change | p < 0.05 |

| Anagen Density | Increased | Increased | No Significant Difference |

| Scalp Dryness | Improved | No Change | p < 0.05 |

| Hair Brightness | Enhanced | No Change | p < 0.05 |

Wound Healing Properties

This compound has also shown promise in promoting wound healing. Studies indicate that it can enhance cellular renewal and proliferation, which are crucial for tissue repair. In animal models, topical application of this compound has led to rapid cleansing of wounds and activation of reparative processes due to its anti-inflammatory properties .

Table 2: Wound Healing Effects of this compound

| Study Type | Findings |

|---|---|

| Animal Studies | Enhanced wound healing observed with topical application |

| Cellular Studies | Increased metabolic capacity and proliferation rates in keratinocytes exposed to this compound |

Clinical Trial on Telogen Effluvium

A double-blind, placebo-controlled trial involving sixty-five women assessed the efficacy of MePL supplementation over twelve weeks. The results indicated significant improvements in hair condition and reduced telogen density, highlighting the therapeutic potential of this compound in managing hair loss disorders .

Cellular Studies on Keratinocytes

In vitro studies have demonstrated that exposure to this compound increases the metabolic activity of normal human keratinocytes by up to 215%, suggesting a robust capacity for promoting cellular health and proliferation .

Wirkmechanismus

Miliacin exerts its effects through various molecular targets and pathways:

Hair Growth: this compound stimulates the production of growth factors such as insulin-like growth factor 1 (IGF-1) and keratinocyte growth factor (KGF) in the dermal papilla cells of hair follicles.

Anti-inflammatory Properties: this compound possesses anti-inflammatory properties by regulating the balance of redox reactions and reducing the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Vergleich Mit ähnlichen Verbindungen

Miliacin is unique among triterpenes due to its specific occurrence in broomcorn millet. it shares similarities with other pentacyclic triterpene methyl ethers (PTMEs) such as:

- β-amyrin methyl ether

- α-amyrin methyl ether

- Compounds from Setaria italica (Italian or foxtail millet)

- Compounds from Pennisetum species

- Compounds from Chaetomium olivaceum (an olive green mold)

These compounds also exhibit various biological activities, but this compound’s specific association with broomcorn millet makes it a valuable molecular marker for tracing the history of millet cultivation .

Biologische Aktivität

Miliacin, a triterpenoid derived from broomcorn millet (Panicum miliaceum), has garnered attention for its diverse biological activities, particularly in the realms of immunomodulation, hair health, and cellular protection. This article delves into the biological activity of this compound, supported by various studies and clinical trials.

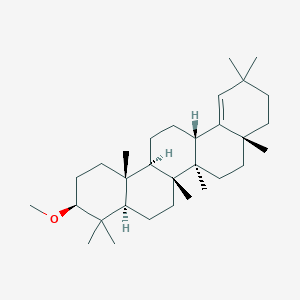

Chemical Structure and Properties

This compound is characterized as a pentacyclic triterpene methyl ether. Its structure contributes to its biological properties, including anti-inflammatory and immunomodulatory effects. The compound's ability to interact with cellular membranes enhances its bioavailability when encapsulated in polar lipids, leading to improved therapeutic outcomes.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory properties. A study demonstrated that this compound has a protective effect in experimental models of salmonella infection. It reduced animal mortality rates and organ contamination, while also decreasing the production of nitric oxide by macrophages and oxidative stress markers in the body . This suggests that this compound may enhance immune response and mitigate inflammatory processes.

Effects on Hair Health

This compound has been investigated for its role in promoting hair health, particularly in conditions like telogen effluvium. A double-blind, placebo-controlled trial involving 65 women showed that a formulation of this compound encapsulated in polar lipids (MePL) significantly improved hair density by reducing telogen phase density after 12 weeks of treatment. Participants also reported improvements in scalp dryness and hair brightness .

Key Findings from Clinical Trials

- Cell Proliferation : this compound enhances keratinocyte metabolism and proliferation, crucial for hair follicle health.

- Telogen Effluvium : MePL supplementation led to a significant reduction in telogen density and improved overall hair condition.

| Parameter | MePL Group | Placebo Group |

|---|---|---|

| Telogen Density Reduction | Significant | Not significant |

| Improvement in Scalp Dryness | Greater improvement | Lesser improvement |

| Hair Brightness | Enhanced | No significant change |

Antioxidant Properties

This compound's antioxidant capabilities have been highlighted in several studies. It has been shown to inhibit stress-induced lipid peroxidation, thereby protecting cellular membranes from oxidative damage . This property is particularly relevant for maintaining cellular integrity during inflammatory responses.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Cytokines : this compound reduces the expression of pro-inflammatory cytokines such as IL-6 and TNFα, which are involved in various inflammatory diseases .

- Enhancement of Antioxidant Enzymes : Studies indicate that this compound treatment increases the expression of antioxidant enzymes like catalase and superoxide dismutase (SOD), which help mitigate oxidative stress .

- Cellular Protection : this compound has demonstrated protective effects against DNA damage in immune cells, suggesting its potential utility in preventing cellular apoptosis under stress conditions .

Eigenschaften

IUPAC Name |

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h20-21,23-25H,10-19H2,1-9H3/t21-,23+,24-,25+,28-,29+,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBNXQLCEJJXSC-LZBBLKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5945-45-9 | |

| Record name | Miliacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miliacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V0WZN086V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of miliacin?

A: this compound has a molecular formula of C31H52O and a molecular weight of 440.7 g/mol. [, , ]

Q2: What spectroscopic data is available for this compound?

A: Studies utilize gas chromatography-mass spectrometry (GC-MS) for this compound identification and quantification. [, , , , ] Nuclear Magnetic Resonance (NMR), including 2D-NMR, has been used to analyze the structure and isotopic distribution within this compound. [, ] UV spectrophotometry has also been employed to study this compound derivatives. []

Q3: What are the primary sources of this compound?

A: this compound is primarily found in the epicuticular wax of various plant species, particularly in the genus Chionochloa. [] It is notably abundant in all cultivars of broomcorn millet (Panicum miliaceum). [] Other sources include certain Panicum and Pennisetum species. [, ] Notably, it is absent in Italian millet (Setaria italica) despite previous reports. []

Q4: What are the known biological activities of this compound?

A4: this compound exhibits a range of biological activities, including:

- Immunomodulatory effects: this compound demonstrates protective effects in experimental models of salmonellosis infection by reducing mortality, limiting bacterial dissemination, and modulating cytokine production. [, , , ]

- Antimutagenic activity: this compound exhibits protective effects against radiation-induced immunosuppression in mice by reducing the frequency of chromosomal aberrations in myelokaryocytes. [, ]

- Antioxidant properties: It protects against methotrexate-induced oxidative stress in the liver of mice, potentially by normalizing the expression of genes involved in antioxidant defense. []

- Wound healing properties: this compound oil, obtained from millet processing waste, demonstrates significant wound healing properties in experimental models of purulent wounds and trophic ulcers. [, , ]

- Hair growth stimulation: this compound, especially when encapsulated in polar lipids, shows potential for stimulating hair growth. It promotes keratinocyte proliferation and enhances the production of growth factors like IGF1. [, , ]

Q5: Are there any known interactions of this compound with other drugs?

A: Research indicates that this compound does not significantly alter the pharmacokinetics of methotrexate, suggesting no major drug interaction. [, ]

Q6: How is this compound used as a paleoenvironmental indicator?

A: this compound serves as a valuable biomarker for tracking past millet cultivation and inferring paleoenvironmental conditions. [, , ] Its presence in lake sediments provides evidence of past millet presence even in the absence of archaeological remains. [, ]

Q7: How does the hydrogen isotopic composition of this compound provide paleoenvironmental information?

A: The δD value of this compound in lake sediments is primarily controlled by the δD of leaf water, which is influenced by environmental factors such as precipitation and aridity. [] Thus, this compound δD can be used to reconstruct past hydrological variability. [, ]

Q8: What is the significance of this compound's species-specificity for paleoenvironmental studies?

A: this compound's association with a limited number of plant species, primarily Panicum miliaceum, minimizes uncertainties arising from mixed plant sources, making its δD a more reliable indicator of past climate conditions. [, ]

Q9: Has spatial variability of this compound δD been observed, and what are the implications?

A: Yes, significant spatial variability in this compound δD has been observed within a single field of broomcorn millet, suggesting that factors beyond large-scale environmental gradients can influence δD values. [, ] This highlights the importance of considering local-scale variability when interpreting paleoenvironmental data.

Q10: What are the potential future applications of this compound research?

A10: Future research directions include:

- Drug development: Exploring this compound and its derivatives as potential therapeutic agents for conditions such as bacterial infections, immune disorders, and oxidative stress-related diseases. [, , ]

- Cosmetics and personal care: Developing formulations incorporating this compound for hair loss treatments and other cosmetic applications. [, , ]

- Paleoenvironmental reconstructions: Further refining the use of this compound δD as a paleoenvironmental proxy, particularly for reconstructing past precipitation patterns and understanding the history of millet cultivation. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.